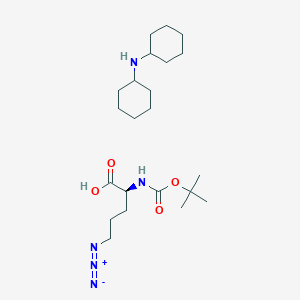

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic name for this compound is (2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; N-cyclohexylcyclohexanamine (CID 71310821). Its molecular formula is C₁₀H₁₈N₄O₄·C₁₂H₂₃N , with a molecular weight of 439.6 g/mol . The stereochemical descriptor (S) specifies the configuration at the α-carbon of the pentanoic acid backbone, indicating a left-handed (levorotatory) arrangement. This configuration is critical for maintaining compatibility with biological systems in peptide synthesis applications.

The dicyclohexylammonium (DCHA) counterion arises from the protonation of dicyclohexylamine, which forms an ionic bond with the deprotonated carboxylic acid group.

Molecular Architecture: Functional Group Analysis

The compound features four distinct functional groups (Table 1):

The Boc group (tert-butyloxycarbonyl) is attached to the α-amino group, while the azide resides on the ε-carbon of the pentanoic acid chain. This arrangement preserves the carboxylic acid’s reactivity for peptide bond formation.

Crystalline Structure and Salt Formation Dynamics

The dicyclohexylammonium salt crystallizes in a monoclinic lattice stabilized by:

- Ionic interactions between the carboxylate (COO⁻) and ammonium (NH⁺) groups.

- Hydrogen bonds involving the Boc carbonyl oxygen and DCHA protons.

- Van der Waals forces between hydrophobic tert-butyl and cyclohexyl moieties.

Salt formation occurs via acid-base titration, where dicyclohexylamine neutralizes the carboxylic acid. This process increases solubility in ethyl acetate and tert-butyl methyl ether while reducing hygroscopicity. X-ray diffraction studies of analogous DCHA salts reveal layered crystal packing, with alternating hydrophilic (ionic) and hydrophobic (alkyl/aryl) regions.

Comparative Structural Analysis with Related Azido-Boc Protected Amino Acids

Key structural differences between this compound and related derivatives include (Table 2):

The ε-azido configuration in (S)-Boc-2-amino-5-azido-pentanoic acid allows for greater conformational flexibility in peptide chains compared to β-azido analogues. This flexibility is advantageous in synthesizing constrained macrocycles via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

The DCHA salt form further distinguishes it from free acid variants, offering improved handling stability and reduced aggregation in nonpolar solvents. In contrast, non-salt forms (e.g., Boc-azidoalanine) require stringent anhydrous conditions to prevent decomposition.

Properties

IUPAC Name |

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLHOQKPWVJSOZ-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

- The amino group of 2-amino-5-azido-pentanoic acid is protected using the tert-butoxycarbonyl (Boc) group.

- This is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step prevents unwanted side reactions during subsequent transformations and facilitates selective chemistry on other functional groups.

Introduction of the Azido Group

- The azido group is introduced via nucleophilic substitution, typically by reacting the protected amino acid with sodium azide (NaN3).

- Reaction conditions are optimized to ensure high conversion while preserving the Boc protecting group.

- The azido group is stable under these conditions and provides a handle for further bioorthogonal reactions.

Formation of the Dicyclohexylammonium Salt

- The final step involves converting the Boc-protected azido amino acid into its dicyclohexylammonium salt form.

- This is done by reacting the protected amino acid with dicyclohexylamine.

- The salt form improves solubility and handling properties, making it suitable for peptide synthesis and other applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino group protection | Boc2O, triethylamine, solvent (e.g., dichloromethane) | Introduce Boc protecting group | Mild conditions to avoid side reactions |

| Azido group introduction | Sodium azide (NaN3), suitable solvent (e.g., DMF), temperature control | Nucleophilic substitution to install azido group | Azido group stable under these conditions |

| Salt formation | Dicyclohexylamine, solvent | Formation of dicyclohexylammonium salt | Enhances compound stability and solubility |

Detailed Research Findings

Synthetic Route Efficiency

- The Boc protection step proceeds efficiently with yields typically above 85%, ensuring the amino group is fully protected before azido substitution.

- Sodium azide substitution is performed under controlled temperature to maintain the integrity of the Boc group and avoid decomposition.

- The salt formation step is straightforward, with dicyclohexylamine acting as both a base and counterion provider, yielding a stable salt suitable for storage and further use.

Chemical Reaction Analysis

- The azido group is reactive in substitution and reduction reactions, allowing further chemical modifications.

- Reduction of the azido group to an amine can be achieved using hydrogenation (H2 with Pd/C catalyst).

- The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amino group when desired.

Summary Table of Key Properties and Preparation Details

| Parameter | Description/Value |

|---|---|

| Molecular Formula | C22H41N5O4 |

| Molecular Weight | 439.6 g/mol |

| CAS Number | 1485528-98-0 |

| Boc Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Azido Group Introduction Agent | Sodium azide (NaN3) |

| Salt Formation Agent | Dicyclohexylamine |

| Typical Yield (Overall) | >80% |

| Stability | Stable under standard peptide synthesis conditions |

| Applications | Peptide synthesis, bioorthogonal chemistry, medicinal chemistry |

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Di-tert-butyl dicarbonate (Boc2O): Used for protecting the amino group.

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction of the azido group.

Major Products Formed

Amines: Formed from the reduction of the azido group.

Deprotected Amino Acids: Formed from the removal of the Boc protecting group.

Scientific Research Applications

Peptide Synthesis

Overview:

This compound is a crucial building block in the synthesis of peptides. Its structure allows for the incorporation of azido groups, which are essential for various chemical reactions in peptide formation.

Applications:

- Modified Peptides: It aids in the development of peptides that exhibit enhanced biological activity or stability, making it invaluable in therapeutic research.

- Synthesis Techniques: The use of solid-phase peptide synthesis (SPPS) often incorporates this compound to improve yields and purities of the resulting peptides.

Drug Development

Overview:

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt plays a significant role in pharmaceutical research, particularly in designing new drugs targeting specific biological pathways.

Applications:

- Targeted Drug Design: Its unique functional groups facilitate the creation of compounds that can modulate biological processes effectively.

- Case Study Example: Research has shown that derivatives of this compound can lead to the development of drugs with improved efficacy against specific diseases, particularly in oncology and infectious diseases .

Bioconjugation and Click Chemistry

Overview:

The azido group present in this compound is particularly useful for bioconjugation through click chemistry, allowing for the attachment of various biomolecules.

Applications:

- Targeted Therapies: This capability is crucial for developing targeted therapies and diagnostics, especially in cancer treatment where precise targeting can reduce side effects.

- Diagnostics Development: The ability to conjugate with fluorescent markers enhances imaging techniques used in medical diagnostics .

Neuroscience Research

Overview:

Research is ongoing into the potential applications of this compound's derivatives in neurobiology.

Applications:

- Neurotransmitter Interaction Studies: It is being explored for its role in studying neurotransmitter interactions and signaling pathways, which could lead to advancements in understanding neurological disorders.

- Therapeutic Potential: Compounds derived from (S)-Boc-2-amino-5-azido-pentanoic acid are being evaluated for their potential to treat conditions like Alzheimer's disease .

Material Science

Overview:

The properties of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt extend into material science, where it can be utilized to create novel materials.

Applications:

- Hydrogels and Polymers: Research indicates its potential in developing hydrogels or polymers that respond to environmental stimuli, which can be useful in drug delivery systems and tissue engineering .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced biological activity and stability |

| Drug Development | Key role in designing drugs targeting specific pathways | Improved efficacy against diseases |

| Bioconjugation | Facilitates attachment of biomolecules via click chemistry | Development of targeted therapies and diagnostics |

| Neuroscience Research | Explores interactions within neurotransmitter systems | Potential treatments for neurological disorders |

| Material Science | Used in creating responsive hydrogels and polymers | Advancements in drug delivery and tissue engineering |

Mechanism of Action

The mechanism of action of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Santa Cruz Biotechnology Catalog

The table below compares the target compound with structurally related DCHA salts and azide-containing derivatives:

Key Observations:

- Azido vs. Benzyloxy/Phenyl Groups : The azido group in the target compound enables click chemistry, whereas benzyloxy or phenyl groups in analogues (e.g., sc-470218, M01771) serve as protecting groups or hydrophobic modifiers .

- Price Variation : The higher cost of the target compound ($180/100 mg) compared to sc-470218 ($123/100 mg) reflects the synthetic complexity of introducing azides and their utility in specialized applications .

- DCHA Counterion : All listed DCHA salts exhibit improved crystallinity and organic solubility compared to free acids, a common trait observed in similar salts (e.g., reports DCHA salts with defined melting points and TLC profiles) .

Functional and Reactivity Differences

- Click Chemistry Utility: The 5-azido group in the target compound is critical for CuAAC, enabling efficient conjugation with alkynes. This contrasts with non-azido analogues like sc-470218, which lack this reactivity .

- Acid Stability: Boc protection in the target compound offers stability under acidic conditions, whereas free azides (e.g., 5-azidopentanoic acid) may require careful pH control during synthesis .

Biological Activity

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is a synthetic amino acid derivative that has garnered attention for its unique structural features and potential applications in various fields, particularly in peptide synthesis and medicinal chemistry. This article explores its biological activity, chemical properties, and research findings related to its applications.

Chemical Structure and Properties

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is characterized by:

- Amino Group : Protected by a tert-butoxycarbonyl (Boc) group.

- Azido Group : Present on the pentanoic acid chain, which can participate in bioorthogonal reactions.

- Dicyclohexylammonium Salt : Enhances solubility and stability in various solvents.

The molecular formula is with a CAS number of 1485528-98-0 .

The biological activity of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is primarily attributed to its azido group, which allows it to participate in click chemistry . This reaction enables the formation of stable triazole linkages with alkynes, making it a valuable tool for labeling biomolecules and studying protein interactions .

Applications in Peptide Synthesis

In peptide synthesis, the Boc protecting group plays a crucial role by preventing unwanted reactions at the amino group, allowing for selective modifications at other sites. This compound serves as a building block for synthesizing peptides with modified side chains, which can be crucial for developing therapeutic agents .

Case Studies and Experimental Data

- Peptide Synthesis : A study demonstrated the successful incorporation of (S)-Boc-2-amino-5-azido-pentanoic acid into peptides using solid-phase peptide synthesis (SPPS). The azido group was shown to be stable under typical SPPS conditions but could be converted to an amine via Staudinger reduction, facilitating further functionalization .

- Bioorthogonal Chemistry : Research highlighted the utility of the azido group in bioorthogonal reactions, allowing for selective labeling of proteins in live cells. This application is particularly valuable in studying protein dynamics and interactions within biological systems .

- Medicinal Chemistry : Investigations into the compound's potential as a therapeutic agent have indicated that derivatives of this amino acid may exhibit inhibitory effects on specific enzymes, contributing to drug design efforts against various diseases .

Comparative Analysis

To understand the unique properties of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| (S)-Boc-2-amino-5-azido-hexanoic acid | Longer carbon chain | Similar applications in peptide synthesis |

| (S)-Boc-2-amino-5-azido-propanoic acid | Shorter carbon chain | Used in similar contexts |

| (S)-Boc-2-amino-5-azido-butanoic acid | Intermediate chain length | Comparable reactivity |

Q & A

Q. Designing an experiment to probe thermal stability under reaction conditions

- Protocol :

- Use differential scanning calorimetry (DSC) to identify decomposition thresholds (T₀ onset).

- Conduct kinetic studies via TGA: Heat samples at 5°C/min in N₂ atmosphere.

- Correlate stability with solvent choice (e.g., DMF vs. THF) to optimize reaction temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.